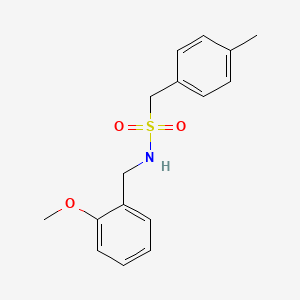

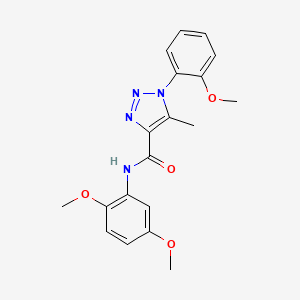

![molecular formula C22H16F4N4OS B4578546 3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)

3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidine derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry. The compound 3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is part of this family, featuring a pyrazolo[1,5-a]pyrimidine core substituted with fluorophenyl, thienyl, and trifluoromethyl groups.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions of suitable precursors. For instance, Abdelhamid and Gomha (2013) demonstrated the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines and other key intermediates (Abdelhamid & Gomha, 2013).

Molecular Structure Analysis

The structural analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals a core structure that can accommodate various substitutions. For example, Ju Liu et al. (2016) described the crystal structure of a closely related compound, highlighting the planarity of the pyrazolo[1,5-a]pyrimidine unit and the specific orientations of the substituents (Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, offering avenues for further functionalization. The reactivity typically depends on the nature of the substituents and the reaction conditions. Chemical transformations can lead to a wide range of derivatives with diverse properties (Elneairy et al., 2006).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and melting points, are influenced by the nature of the substituents. Compounds with electron-withdrawing groups, like trifluoromethyl, tend to exhibit distinct physical characteristics compared to those with electron-donating groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly affected by the substituents on the pyrazolo[1,5-a]pyrimidine core. The presence of fluorine atoms, for example, can enhance the compound's stability and modify its reactivity pattern due to the electron-withdrawing effect of fluorine (Wu et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are of significant interest due to their versatile pharmacological properties. The synthesis of these compounds involves strategic chemical reactions, aiming at introducing various functional groups that can modulate the biological activity of the molecules. For example, the fluorous synthesis of disubstituted pyrimidines showcases a method where 2,4-dichloro-6-methylpyrimidine is tagged with a perfluorodecanethiol, highlighting a phase tag approach for intermediate and product purification, which could be relevant for the synthesis of the compound (Zhang, 2003).

Biological Activity and Pharmacological Potential

The pyrazolo[1,5-a]pyrimidine scaffold is known for its anti-mycobacterial activity, with derivatives being potent inhibitors of mycobacterial ATP synthase. This is crucial for the treatment of Mycobacterium tuberculosis, where specific modifications to the molecular structure, such as the introduction of a 3-(4-fluoro)phenyl group, have shown to enhance the efficacy against M. tuberculosis, offering a promising route for new therapeutic agents (Sutherland et al., 2022).

Molecular Imaging and Diagnostic Applications

Pyrazolo[1,5-a]pyrimidines also find applications in molecular imaging, particularly as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Novel derivatives have shown potential for binding to TSPO, with some being radiolabeled for positron emission tomography (PET) imaging in neuroinflammation models. This illustrates the compound's utility in developing diagnostic tools for neuroinflammatory diseases (Damont et al., 2015).

Propiedades

IUPAC Name |

[2-(4-fluorophenyl)pyrrolidin-1-yl]-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4OS/c23-14-7-5-13(6-8-14)17-3-1-9-29(17)21(31)15-12-27-30-19(22(24,25)26)11-16(28-20(15)30)18-4-2-10-32-18/h2,4-8,10-12,17H,1,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTPZCBAHIPFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CS4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

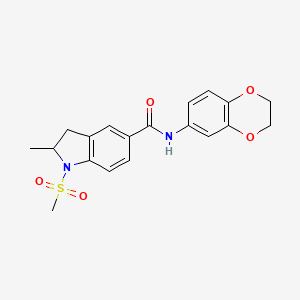

![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)

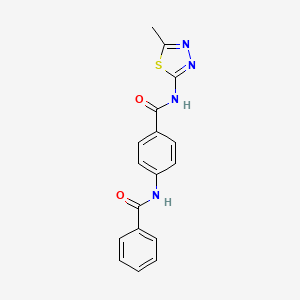

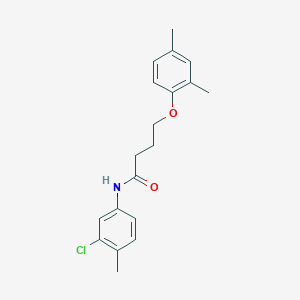

![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)

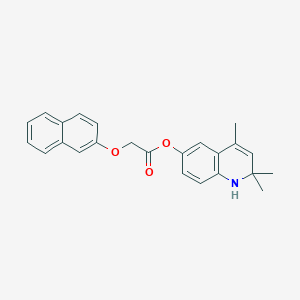

![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)

![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)

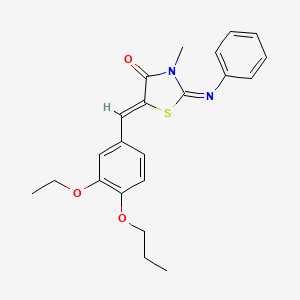

![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)